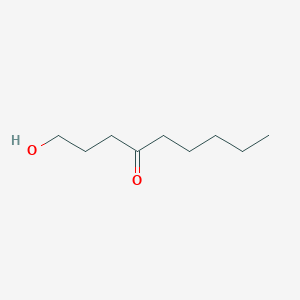
1-Hydroxynonan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxynonan-4-one is an organic compound with the molecular formula C9H18O2 It is a hydroxylated ketone, specifically a nonanone derivative, characterized by the presence of a hydroxyl group (-OH) at the first carbon and a ketone group (C=O) at the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hydroxynonan-4-one can be synthesized through several methods. One common approach involves the oxidation of nonan-4-one using appropriate oxidizing agents. Another method includes the hydroxylation of nonan-4-one under controlled conditions to introduce the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using catalysts to enhance the reaction efficiency. The specific conditions, such as temperature, pressure, and choice of oxidizing agents, are carefully controlled to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxynonan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Nonanoic acid.
Reduction: 1-Hydroxy-4-nonanol.
Substitution: 1-Chlorononan-4-one.
Applications De Recherche Scientifique
1-Hydroxynonan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxylated ketones.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism by which 1-hydroxynonan-4-one exerts its effects depends on its chemical structure. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ketone group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Hydroxy-3-nonanone: Similar structure but with the hydroxyl group at the third carbon.
4-Nonanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Hydroxynonan-4-one is unique due to the specific positioning of the hydroxyl and ketone groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and specific molecular interactions.
Propriétés
Numéro CAS |
107841-11-2 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1-hydroxynonan-4-one |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-6-9(11)7-5-8-10/h10H,2-8H2,1H3 |
Clé InChI |
DSRRWSQXJRQZMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
![Methyl 2-[(dimethoxyphosphoryl)oxy]buta-2,3-dienoate](/img/structure/B14319317.png)
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
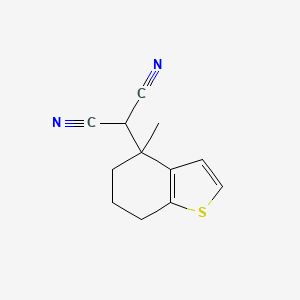
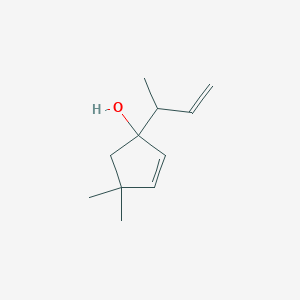
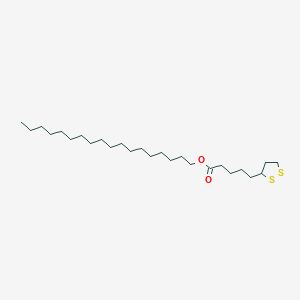

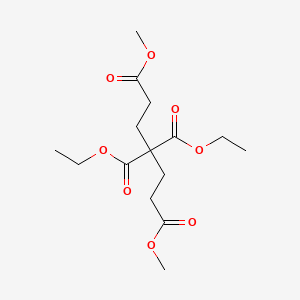
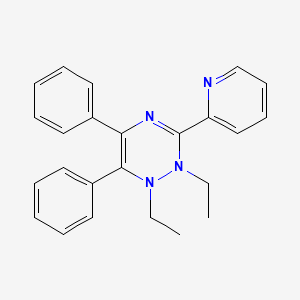
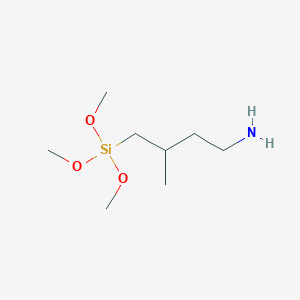

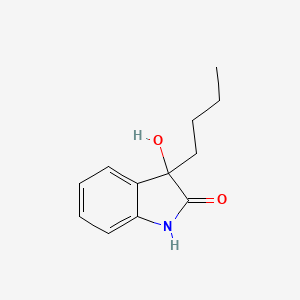
![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)
